molecular formula C15H15ClN4O4 B14313426 N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine CAS No. 113699-35-7

N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine

Cat. No.: B14313426
CAS No.: 113699-35-7
M. Wt: 350.76 g/mol
InChI Key: KOWVTVPXOSFJAA-UHFFFAOYSA-N
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Description

N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, dinitrophenyl moiety, and a chloropyridinyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine typically involves multi-step organic reactions. One common method includes the nitration of tert-butylphenol to introduce nitro groups at the 4 and 6 positions. This is followed by the chlorination of pyridine to obtain 2-chloropyridine. The final step involves the coupling of the dinitrophenyl intermediate with 2-chloropyridine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the electron transport chain and ATP synthesis in mitochondria. This leads to increased metabolic activity and energy dissipation as heat. The nitro groups play a crucial role in this mechanism by facilitating proton transport across membranes .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4,6-dinitrophenol: Known for its uncoupling properties and used in similar applications.

    2,4-Dinitrophenol: Another uncoupler with a simpler structure but similar mechanism of action.

    Dinoseb: A related compound with herbicidal properties.

Uniqueness

N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine stands out due to the presence of the chloropyridinyl group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

113699-35-7

Molecular Formula

C15H15ClN4O4

Molecular Weight

350.76 g/mol

IUPAC Name

N-(2-tert-butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine

InChI

InChI=1S/C15H15ClN4O4/c1-15(2,3)10-7-9(19(21)22)8-12(20(23)24)13(10)18-11-5-4-6-17-14(11)16/h4-8,18H,1-3H3

InChI Key

KOWVTVPXOSFJAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=C(N=CC=C2)Cl

Origin of Product

United States

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